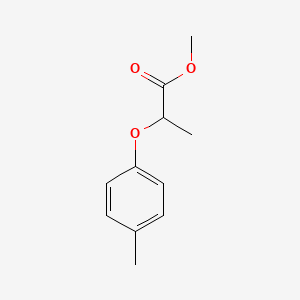

Methyl 2-(4-methylphenoxy)propanoate

Description

Methyl 2-(4-methylphenoxy)propanoate is an organic ester with the molecular formula C₁₁H₁₄O₃ (inferred from structural analogs). It consists of a propanoate backbone esterified with a methyl group at the 2-position and a 4-methylphenoxy substituent. This compound is structurally related to pharmaceuticals and agrochemical intermediates, where ester functionalities are critical for bioavailability and metabolic stability.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-(4-methylphenoxy)propanoate |

InChI |

InChI=1S/C11H14O3/c1-8-4-6-10(7-5-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3 |

InChI Key |

PPNXNYGZKHPNGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(p-tolyloxy)propanoate can be synthesized through the esterification of 2-(p-tolyloxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation .

Industrial Production Methods: In an industrial setting, the production of methyl 2-(p-tolyloxy)propanoate may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production at a larger scale .

Types of Reactions:

Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: 2-(p-tolyloxy)propanoic acid and methanol.

Reduction: 2-(p-tolyloxy)propanol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Methyl 2-(p-tolyloxy)propanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(p-tolyloxy)propanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. In hydrolysis, the ester bond is cleaved by water, facilitated by an acid or base catalyst. In reduction, the ester group is converted to an alcohol by the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 2-(4-methylphenoxy)propanoate with five structurally similar compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Physicochemical and Reactivity Profiles

- Stability: Ethyl 2-(4-hydroxyphenoxy)propanoate is reported as stable under recommended storage conditions, but data for the methyl analog is unavailable. Chlorinated derivatives (e.g., methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate) may exhibit reduced stability due to electron-withdrawing groups .

- Reactivity: The methyl ester group in Methyl 2-(4-methylphenoxy)propanoate is likely susceptible to hydrolysis under acidic/basic conditions, similar to other esters. Carboxylic acid analogs (e.g., 2-methyl-2-(4-phenylphenoxy)propanoic acid) show higher reactivity in condensation reactions .

Research Findings and Analytical Methods

- NMR Characterization: Ethyl viologen was used as an internal standard in ¹H-NMR to quantify pyruvate derivatives in related compounds, a method applicable to Methyl 2-(4-methylphenoxy)propanoate for purity assessment .

- Crystallography: X-ray diffraction (e.g., SADABS/SAINT software) aids in resolving crystal structures of phenoxypropanoates, critical for understanding solid-state interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.